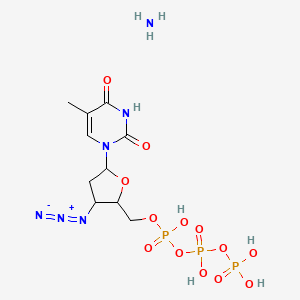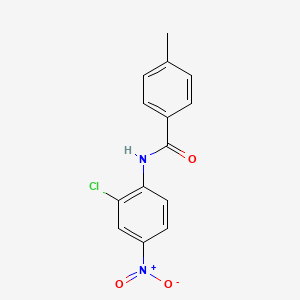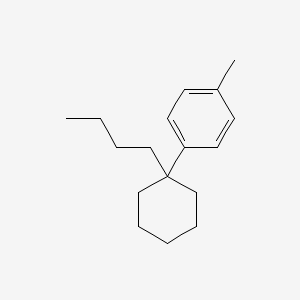
1-(1-Butylcyclohexyl)-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Butylcyclohexyl)-4-methylbenzene is an organic compound with the molecular formula C17H26 It is a derivative of benzene, where a butylcyclohexyl group and a methyl group are attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(1-Butylcyclohexyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-methylbenzene (toluene) with 1-butylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable.
化学反应分析
Types of Reactions: 1-(1-Butylcyclohexyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to yield alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens (chlorine, bromine) or nitro groups (NO2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
1-(1-Butylcyclohexyl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Medicine: Research into its derivatives could lead to the discovery of new therapeutic agents with specific biological activities.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 1-(1-Butylcyclohexyl)-4-methylbenzene depends on its specific application and the nature of its interactions with other molecules. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary widely, from simple binding interactions to complex biochemical cascades.
相似化合物的比较
- 1-(1-Butylcyclohexyl)-4-ethylbenzene
- 1-(1-Butylcyclohexyl)-4-propylbenzene
- 1-(1-Butylcyclohexyl)-4-isopropylbenzene
Comparison: 1-(1-Butylcyclohexyl)-4-methylbenzene is unique due to the presence of the butylcyclohexyl group, which imparts specific steric and electronic properties to the molecule. Compared to its analogs with different alkyl groups (ethyl, propyl, isopropyl), it may exhibit distinct reactivity and physical properties, making it suitable for particular applications where these characteristics are advantageous.
属性
CAS 编号 |
106148-84-9 |
|---|---|
分子式 |
C17H26 |
分子量 |
230.4 g/mol |
IUPAC 名称 |
1-(1-butylcyclohexyl)-4-methylbenzene |
InChI |
InChI=1S/C17H26/c1-3-4-12-17(13-6-5-7-14-17)16-10-8-15(2)9-11-16/h8-11H,3-7,12-14H2,1-2H3 |
InChI 键 |
NDJFMTJLOMOINF-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1(CCCCC1)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


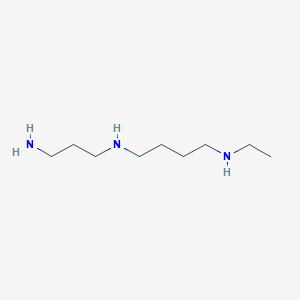


![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)
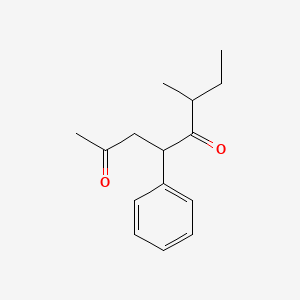
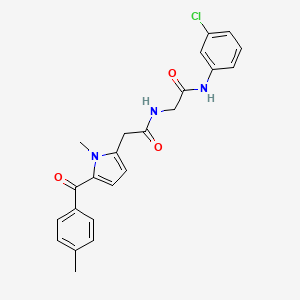


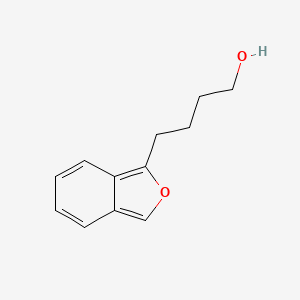
![Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol](/img/structure/B14335792.png)
